molecular formula C9H10N2O B15365671 3-(3-Amino-4-hydroxyphenyl)propanenitrile CAS No. 61310-06-3

3-(3-Amino-4-hydroxyphenyl)propanenitrile

Cat. No.: B15365671
CAS No.: 61310-06-3
M. Wt: 162.19 g/mol
InChI Key: UUUANCFHHRQKCF-UHFFFAOYSA-N
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Description

3-(3-Amino-4-hydroxyphenyl)propanenitrile is a chemical compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a nitrile group attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-(3-amino-4-hydroxyphenyl)propanoic acid as the starting material.

  • Reaction Steps: The carboxylic acid group is converted to a nitrile group through a dehydration reaction using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The temperature and reaction time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods:

  • Large-Scale Synthesis: In industrial settings, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction conditions.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like nitric acid (HNO₃).

  • Reduction: The nitrile group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Nitric acid (HNO₃) in the presence of a catalyst.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 3-(3-Nitro-4-hydroxyphenyl)propanenitrile.

  • Reduction: 3-(3-Amino-4-hydroxyphenyl)propanamine.

  • Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-(3-Amino-4-hydroxyphenyl)propanenitrile is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and as a precursor for bioactive molecules.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-(3-Amino-4-hydroxyphenyl)propanenitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound is structurally similar but lacks the nitrile group.

  • 3-(3-Amino-4-hydroxyphenyl)propanamine: This compound has an amine group instead of a nitrile group.

  • 3-(3-Nitro-4-hydroxyphenyl)propanenitrile: This compound has a nitro group instead of an amino group.

Properties

CAS No.

61310-06-3

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-(3-amino-4-hydroxyphenyl)propanenitrile

InChI

InChI=1S/C9H10N2O/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6,12H,1-2,11H2

InChI Key

UUUANCFHHRQKCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC#N)N)O

Origin of Product

United States

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